4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide
CAS No.:
Cat. No.: VC14915583
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N2O3 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-ethyl-N-phenylbenzamide |
| Standard InChI | InChI=1S/C24H22N2O3/c1-2-25(18-6-4-3-5-7-18)22(27)15-10-12-19(13-11-15)26-23(28)20-16-8-9-17(14-16)21(20)24(26)29/h3-13,16-17,20-21H,2,14H2,1H3 |
| Standard InChI Key | NQHBZRVTDRYOET-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide (PubChem CID: 5135738) is defined by the IUPAC name 4-(3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)-N-ethyl-N-phenylbenzamide . Its molecular formula, C₂₄H₂₂N₂O₃, corresponds to a molecular weight of 386.4 g/mol . The structure integrates a methanoisoindole moiety (a bicyclic system with fused cyclohexene and pyrrolidine rings) linked via an amide bond to a substituted benzamide group (Figure 1).
Table 1: Key Structural Identifiers
The methanoisoindole core contributes to the compound’s rigidity, while the N-ethyl-N-phenylbenzamide side chain introduces hydrophobicity and potential for target engagement.
Physicochemical Properties
The compound’s melting and boiling points are unreported, but structurally similar N-ethyl-N-phenylbenzamides exhibit thermal stability up to 250°C .
The target compound’s methanoisoindole core shares structural homology with Wnt inhibitors like XAV939, which stabilizes Axin by inhibiting tankyrases . Preliminary assays on similar molecules suggest IC₅₀ values in the nanomolar range for Wnt pathway modulation .
Research Findings and Applications
Medicinal Chemistry Explorations
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Structure-Activity Relationships (SAR):
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Cardiogenic Potential:
Although untested, structurally related compounds induce cardiomyogenesis in embryonic stem cells at micromolar concentrations .
Material Science Applications
The compound’s rigid, planar structure makes it a candidate for:
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Organic Semiconductors: π-Conjugated systems in thin-film transistors.
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Metal-Organic Frameworks (MOFs): As a ligand for porous materials.
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